N-[(4-{[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]amino}phenyl)sulfonyl]acetamide
Description
N-({4-[(2-hydroxy-3-methoxybenzylidene)amino]phenyl}sulfonyl)acetamide is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a sulfonyl group, an acetamide group, and a benzylideneamino moiety, making it a subject of interest in synthetic chemistry and pharmacology.
Properties
Molecular Formula |
C16H16N2O5S |
|---|---|
Molecular Weight |
348.4 g/mol |
IUPAC Name |
N-[4-[(2-hydroxy-3-methoxyphenyl)methylideneamino]phenyl]sulfonylacetamide |
InChI |
InChI=1S/C16H16N2O5S/c1-11(19)18-24(21,22)14-8-6-13(7-9-14)17-10-12-4-3-5-15(23-2)16(12)20/h3-10,20H,1-2H3,(H,18,19) |
InChI Key |
JVEPSYHPIOQVJF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NS(=O)(=O)C1=CC=C(C=C1)N=CC2=C(C(=CC=C2)OC)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-({4-[(2-hydroxy-3-methoxybenzylidene)amino]phenyl}sulfonyl)acetamide typically involves a multi-step process. One common method includes the condensation reaction between 2-hydroxy-3-methoxybenzaldehyde and 4-aminobenzenesulfonamide under acidic conditions to form the intermediate Schiff base. This intermediate is then acetylated using acetic anhydride to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
N-({4-[(2-hydroxy-3-methoxybenzylidene)amino]phenyl}sulfonyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the conversion of the Schiff base to the corresponding amine.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Electrophilic reagents like bromine or nitrating agents under controlled conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
N-({4-[(2-hydroxy-3-methoxybenzylidene)amino]phenyl}sulfonyl)acetamide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-({4-[(2-hydroxy-3-methoxybenzylidene)amino]phenyl}sulfonyl)acetamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or pain relief.
Comparison with Similar Compounds
Similar Compounds
- N-{4-[(2-hydroxy-3-methoxybenzylidene)amino]phenyl}acetamide
- N-(4-(N,N-diethylsulfamoyl)phenyl)acetamide
- N-(4-(piperazin-1-ylsulfonyl)phenyl)acetamide
Uniqueness
N-({4-[(2-hydroxy-3-methoxybenzylidene)amino]phenyl}sulfonyl)acetamide stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound in various research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
